2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. This compound has garnered attention due to its unique structure and potential for use in various research fields.
Scientific Research Applications
2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been shown to have potential as a novel antidepressant and anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are implicated in various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been shown to increase the levels of various antioxidants, such as glutathione, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential for use in various research fields. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may pose challenges in certain experiments.
Future Directions
There are several future directions for research on 2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to explore the potential of this compound as a novel antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases. Finally, the development of more efficient synthesis methods and modifications of the compound may lead to the discovery of new and more potent derivatives.
properties
IUPAC Name |
2-dibenzofuran-3-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19-15-6-1-2-7-16(15)20(23)21(19)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-5,8-11,15-16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFRKJRYHQEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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